ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(3,4-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a dimethoxyphenyl group, and a nitrobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the cyclization of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, followed by further functionalization to introduce the desired substituents . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The aldehyde group in the benzylidene moiety can participate in condensation reactions with amines to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its anti-tumor, anti-microbial, and anti-inflammatory activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, blocking the breakdown of acetylcholine and enhancing cholinergic transmission . These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with the target enzymes.
Comparison with Similar Compounds
Ethyl 5-(3,4-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications
Properties
Molecular Formula |
C25H23N3O8S |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O8S/c1-5-36-24(31)20-13(2)26-25-27(21(20)14-9-10-17(34-3)18(11-14)35-4)23(30)19(37-25)12-15-7-6-8-16(22(15)29)28(32)33/h6-12,21,29H,5H2,1-4H3/b19-12+ |
InChI Key |
JOLUEACBWCKNDF-XDHOZWIPSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C |
Origin of Product |
United States |
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